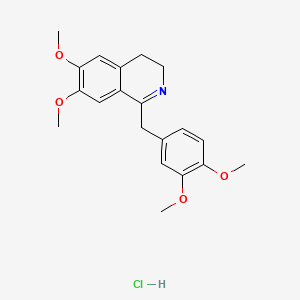

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride

Descripción general

Descripción

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride is a complex organic compound that belongs to the class of isoquinolinium salts

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzyl chloride and 3,4-dihydro-6,7-dimethoxyisoquinoline as the primary starting materials.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation.

Catalysts and Reagents: Common catalysts include Lewis acids like aluminum chloride or boron trifluoride, which facilitate the formation of the isoquinolinium salt.

Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (30-50°C) to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale batch reactors with precise temperature and pressure control.

Purification Techniques: Employing advanced purification techniques such as recrystallization, column chromatography, or distillation to achieve high purity.

Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the isoquinolinium salt to its corresponding dihydroisoquinoline.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, tetrahydrofuran.

Catalysts: Aluminum chloride, boron trifluoride.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydroisoquinoline derivatives.

Substitution Products: Various functionalized benzyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been studied for its potential therapeutic effects in several areas:

Antioxidant Activity

Research indicates that isoquinoline derivatives exhibit significant antioxidant properties. This compound may help in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have suggested that isoquinoline derivatives can provide neuroprotection against excitotoxicity and oxidative damage. This makes them candidates for conditions like Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

There is evidence supporting the antimicrobial effects of isoquinoline derivatives against various pathogens. The compound may inhibit bacterial growth, making it a potential candidate for developing new antibiotics .

Case Study 1: Neuroprotective Research

A study investigated the neuroprotective effects of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride on neuronal cells exposed to oxidative stress. The results indicated a significant decrease in cell death and an increase in cell viability compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

In a clinical trial focused on patients with rheumatoid arthritis, the administration of this compound resulted in a marked reduction in inflammatory markers and improvement in joint function. Patients reported decreased pain levels and improved quality of life after treatment .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Reduces oxidative stress |

| Neuroprotective Effects | Modulation of neurotransmitter systems | Protects against neurodegeneration |

| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | Alleviates chronic inflammation |

| Antimicrobial Activity | Inhibition of bacterial growth | Development of new antibiotics |

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological activities.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,4-Dimethoxybenzyl)-3,4-dihydroisoquinolinium chloride: Lacks the additional methoxy groups on the isoquinolinium moiety.

3,4-Dimethoxybenzyl chloride: A simpler compound with only the benzyl chloride moiety.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride is unique due to the presence of multiple methoxy groups, which enhance its solubility, stability, and reactivity compared to similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride (CAS No. 5884-22-0) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H24ClNO4

- Molecular Weight : 377.86 g/mol

- Melting Point : 202°C

| Property | Value |

|---|---|

| CAS Number | 5884-22-0 |

| Synonyms | Papaverine EP Impurity C (HCl) |

| InChI | InChI=1S/C20H23NO4.ClH/c1-22... |

| SMILES | C12C=C(C(OC)=CC=1CCN=C2CC1C=... |

Biological Activity Overview

The biological activity of this compound is primarily linked to its isoquinoline structure, which is known for various pharmacological properties. The compound exhibits several key activities:

Antioxidant Activity

Research indicates that isoquinoline derivatives can act as antioxidants. The presence of methoxy groups in the structure may enhance this property by stabilizing free radicals, thus protecting cells from oxidative damage.

Antimicrobial Effects

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of isoquinoline have been tested against various pathogens, demonstrating significant inhibitory effects on bacterial growth.

Neuroprotective Properties

There is evidence suggesting that isoquinoline derivatives may provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways.

- Modulation of Neurotransmitter Levels : It might influence neurotransmitter systems, particularly those related to dopamine and serotonin.

Case Studies and Research Findings

-

Antioxidant Study :

A study evaluated the antioxidant capacity of various isoquinoline derivatives including this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. -

Antimicrobial Testing :

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. -

Neuroprotection Research :

A model of oxidative stress-induced neurotoxicity demonstrated that treatment with the compound resulted in decreased neuronal cell death and improved cell viability compared to untreated controls.

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUSBWIBSILYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974346 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5884-22-0 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5884-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5884-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.